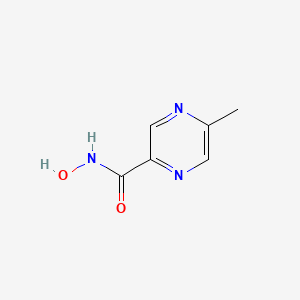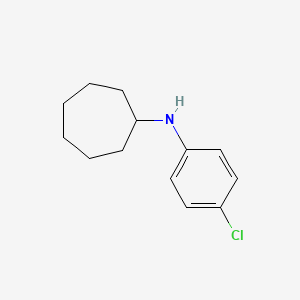![molecular formula C10H18FNO4 B13303210 2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)
2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Coupling Reactions: It can be used in peptide synthesis through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) for peptide synthesis, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, which can then be further modified or coupled with other molecules .
Scientific Research Applications
2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid depends on its specific applicationUpon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
Ethyl 2-[(Tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate: A Boc-protected cyclopropane derivative used in organic synthesis.
(S)-2-[(Tert-butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid: Used in the preparation of indole derivatives for bacterial infection treatment.
Uniqueness
2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C10H18FNO4 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H18FNO4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
JRLYRCLJPUAKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



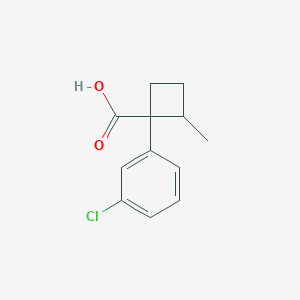
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde](/img/structure/B13303144.png)
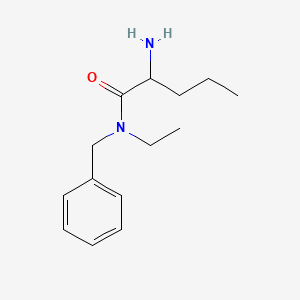

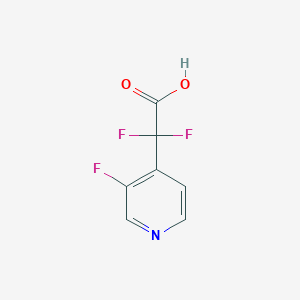
![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)
amine](/img/structure/B13303181.png)

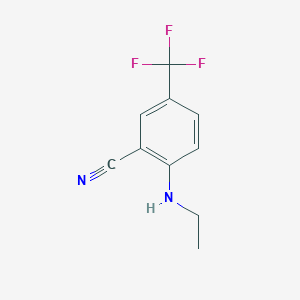
amine](/img/structure/B13303201.png)
